Pitavastatin Lactone
Overview
Description
Pitavastatin Lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin . It is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .
Synthesis Analysis
Pitavastatin lactone is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .Molecular Structure Analysis
The molecular formula of Pitavastatin Lactone is C25H22FNO3 and its molecular weight is 403.5 .Chemical Reactions Analysis
Pitavastatin lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin . It is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .Physical And Chemical Properties Analysis
Pitavastatin Lactone is a solid substance . It is soluble in DMF and DMSO at 30 mg/ml, and in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml. It is also soluble in Ethanol at 10 mg/ml .Scientific Research Applications
Treatment of Hyperlipidemia
- Summary of Application : Pitavastatin is a potent statin drug used in the treatment of hyperlipidemia . Hyperlipidemia is an increase in one or more plasma lipids, including triglycerides, cholesterol, cholesterol esters, and plasma phospholipids . It is considered a major risk factor for cardiovascular disease .
- Methods of Application : Pitavastatin inhibits cholesterol synthesis in the liver by competitively inhibiting HMG-CoA reductase . This enzyme is responsible for the production of cholesterol. By inhibiting this enzyme, pitavastatin lowers the levels of low-density lipoprotein (LDL) and triglycerides in the blood, while increasing levels of high-density lipoprotein (HDL) .
- Results or Outcomes : The use of statins, including pitavastatin, has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality . Even for low-risk individuals, statins cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .
Nanoformulations in Hyperlipidemia
- Summary of Application : Recent advancements have been made in the use of nanoparticle drug carriers for statins, including pitavastatin, in the therapy of hyperlipidemia .
- Methods of Application : The nanoformulations of statins are designed to enhance the delivery and absorption of the drug, thereby improving its therapeutic efficacy .
- Results or Outcomes : While the specific outcomes of these nanoformulations are not detailed in the sources, the general expectation is that they would enhance the therapeutic effects of the statins, potentially leading to better patient outcomes .
Analytical Methods for Determination of Statins
- Summary of Application : Pitavastatin, like other statins, is often analyzed using chromatography and capillary electrophoresis . These analytical methods are employed throughout the entire life cycle of a drug .
- Methods of Application : The analysis of statins, including pitavastatin, involves the use of chromatographic techniques. The separation of pitavastatin and its degradation products and impurities can be performed in less than 5 minutes .
- Results or Outcomes : The development of new analytical methods for statin drugs, including pitavastatin, is of great importance due to their widespread use in treating cardiovascular diseases .
Determination of Pitavastatin in Human Plasma
- Summary of Application : A simple and rapid LC–MS–MS assay was developed and validated for the quantitative determination of pitavastatin in human plasma .
- Methods of Application : The sample preparation involved simple protein precipitation by the addition of acetonitrile. The detection was performed using electrospray ionization in positive ion multiple reaction monitoring mode .
- Results or Outcomes : This method improved the quantitation of pitavastatin in plasma and was successfully applied in pharmacokinetic studies .
Conformational Analysis of Pitavastatin
- Summary of Application : A study focused on analyzing pitavastatin and its lactonized derivatives via NMR spectroscopy and ab initio calculations .
- Methods of Application : The study involved the use of NMR spectroscopy and ab initio calculations to analyze the conformational and thermodynamic preferences of Z-isomeric super-statin analogues .
- Results or Outcomes : The study found that Z-isomeric pitavastatin analogues exist in solution as a pair of interconverting rotamers . This research provides important insight into the super-statins’ conformational variability and may well improve future drug design .
Cardiometabolic Disease Treatment
- Summary of Application : Pitavastatin is used in the treatment of cardiometabolic diseases .
- Methods of Application : Pitavastatin is administered orally to patients suffering from cardiometabolic diseases .
- Results or Outcomes : Studies show that pitavastatin significantly improves LDL-C and triglyceride levels to a similar or greater degree than comparable doses of other statins, irrespective of diabetic status .
Safety And Hazards
Future Directions
Pitavastatin is used together with diet, weight-loss, and exercise to reduce the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in adults . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America .
properties
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pitavastatin Lactone | |
CAS RN |
141750-63-2 | |
Record name | Pitavastatin lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PITAVASTATIN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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